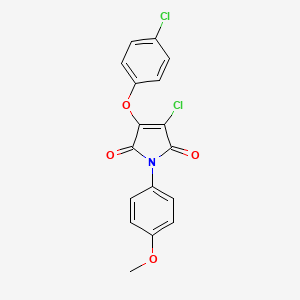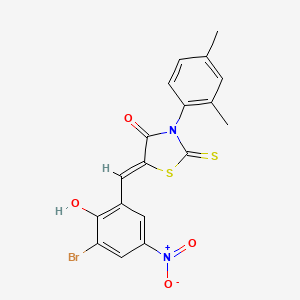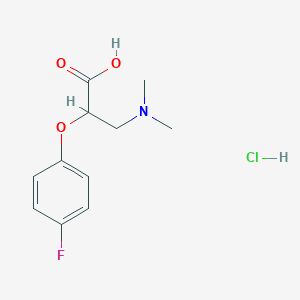
3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, also known as CPDD, is a chemical compound that has been extensively studied due to its potential applications in scientific research. CPDD is a pyrrole derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it an important tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves its ability to bind to specific proteins and enzymes, thereby inhibiting their activity. 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to bind to the active site of protein kinase C, preventing it from phosphorylating its target proteins. Similarly, 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to bind to the DNA-binding domain of NF-κB, preventing it from binding to its target genes and activating their transcription.
Biochemical and Physiological Effects:
3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins, thereby allowing researchers to investigate their roles in various biological processes. However, one limitation of using 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is its potential toxicity, which can limit its use in certain experimental systems.
Orientations Futures
There are several future directions for research involving 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione. One area of interest is the development of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione analogs that exhibit improved potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, particularly in the treatment of inflammatory diseases and cancer. Additionally, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione.
Méthodes De Synthèse
The synthesis of 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves the reaction of 4-chlorophenol with 4-methoxyphenylacetic acid to form 4-(4-methoxyphenyl)phenol. The resulting compound is then reacted with 3-chloro-1,2-propanediol in the presence of a base to form 3-chloro-4-(4-methoxyphenyl)phenoxypropan-1-ol. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione.
Applications De Recherche Scientifique
3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been used extensively in scientific research due to its ability to inhibit the activity of various enzymes and proteins. For example, 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in a wide range of cellular processes, including cell growth and differentiation. 3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating the immune response.
Propriétés
IUPAC Name |
3-chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4/c1-23-12-8-4-11(5-9-12)20-16(21)14(19)15(17(20)22)24-13-6-2-10(18)3-7-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXHYTFQOBWDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(4-chlorophenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B5121264.png)

![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121280.png)
![methyl (2S)-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino](phenyl)acetate](/img/structure/B5121285.png)

![hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5121295.png)
![[4-(dimethylamino)benzyl][2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amine hydrochloride](/img/structure/B5121301.png)
![4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid](/img/structure/B5121306.png)

![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5121320.png)
![2-[ethyl(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5121334.png)
![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5121343.png)
![4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol](/img/structure/B5121346.png)
